

2,6-Dimethylquinoline methyl group disorder

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Compound Focus: 2,6-Dimethylquinoline

CAS No.: 877-43-0

Cat. No.: S578971

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Research Context & Methodology

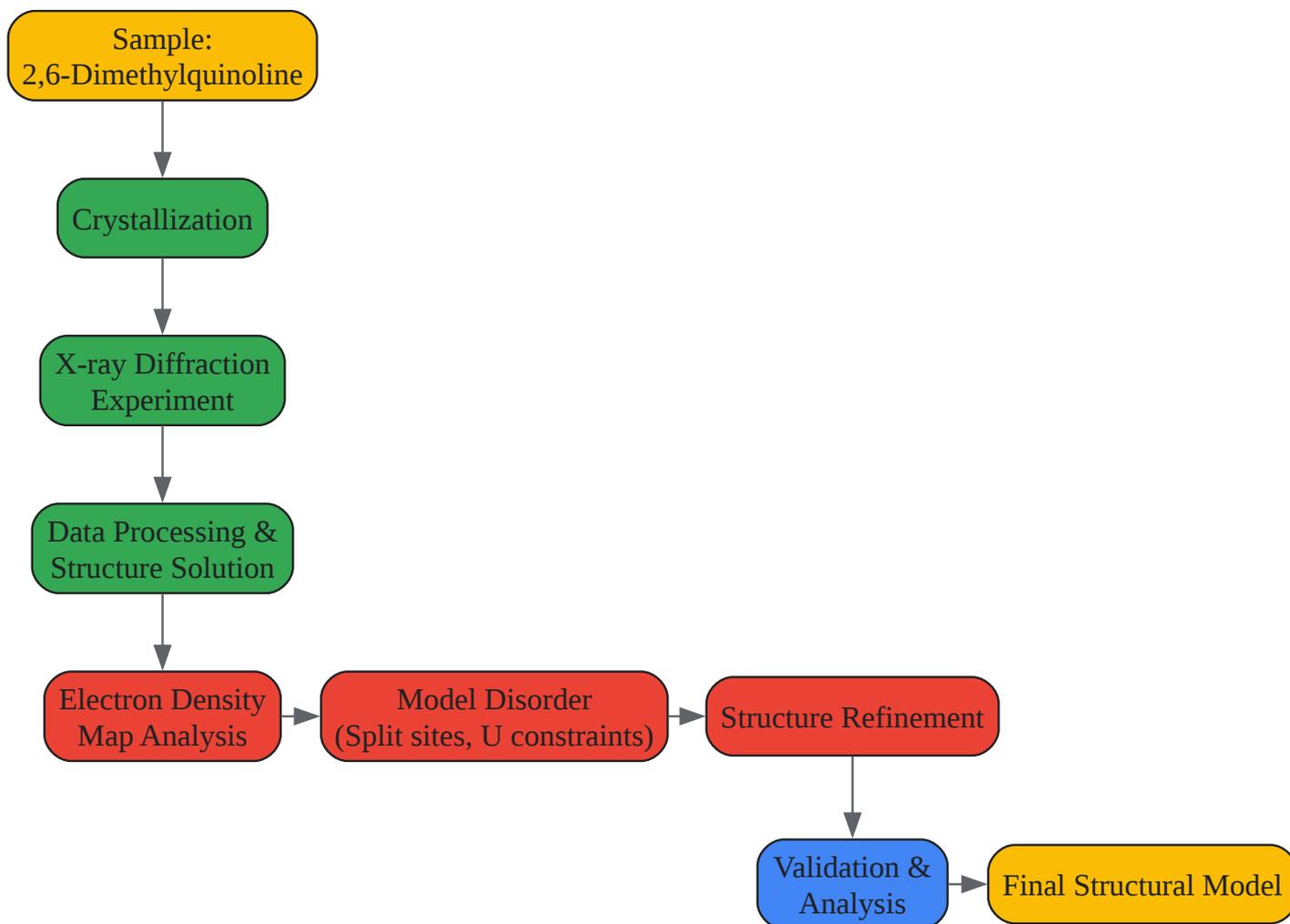
Recent advanced studies on quinoline derivatives highlight the importance of crystallographic and computational methods for analyzing molecular disorder, which aligns with your query.

A 2025 study on the **C4-methylation of quinolines** details a photoactive, biomimetic reagent that enables previously challenging direct C–H methylation. The protocol involves a bulky α -aminomethyl radical to achieve high regioselectivity, a significant advancement over traditional methods that often result in unmanageable methyl radicals and poor selectivity [1].

Another 2025 paper on synthesizing **quinolin-8-amine derivatives** confirms the standard practice of using **single-crystal X-ray diffraction** to unambiguously determine molecular structure and solid-state packing. This research also utilized **Hirshfeld surface analysis** and **energy framework calculations** to quantify intermolecular interactions and their contributions to crystal packing stability, which are critical for identifying and understanding disorder [2].

Conceptual Workflow for Analysis

The diagram below outlines a general experimental workflow for investigating molecular disorder, integrating the techniques mentioned in the research.



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Experimental workflow for structural analysis from crystallization to final model validation.

Key Experimental Techniques & Parameters

For researchers designing such a study, here are the core methodologies and quantitative parameters derived from recent literature.

Experimental Technique	Key Measurable Parameters / Outcomes	Purpose / Relevance to Disorder
Single-Crystal X-ray Diffraction [2]	Bond lengths (e.g., C=N: ~1.318-1.363 Å), bond angles, torsion angles, anisotropic displacement parameters (ADPs).	Unambiguously determines atomic positions; reveals disorder via elongated/elliptical ADPs and alternative atomic sites.
Hirshfeld Surface Analysis [2]	Quantifies intermolecular contacts (e.g., H...H, H...C, H...X).	Identifies and quantifies weak interactions governing crystal packing, which can stabilize or be disrupted by disorder.
Energy Framework Calculations [2]	Calculates interaction energies (kJ/mol) for molecular pairs (electrostatic, polarization, dispersion, exchange-repulsion).	Determines the stability of different molecular arrangements, helping explain the energetic drivers of disorder.
Computational Chemistry (DFT) [2]	Optimized geometry, vibrational frequencies, electrostatic potential maps, orbital energies.	Models the ideal gas-phase structure and calculates energy barriers for methyl group rotation, informing disorder analysis.

Navigating the Information Gap

The absence of a direct case study on **2,6-Dimethylquinoline** means you would be contributing new knowledge. Your investigation would likely follow the workflow above, using the techniques in the table.

- **Search Strategy:** Use academic databases like SciFinder or Reaxys with keywords "**2,6-Dimethylquinoline** crystal structure," "methyl torsion," or "disorder in heterocyclic systems."
- **Comparative Analysis:** If no data is found for **2,6-Dimethylquinoline**, you can analyze it yourself and compare its structural data with related molecules from crystal structure databases (e.g., Cambridge Structural Database).

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References

1. Bioinspired transfer methylation enabled by a photoactive ... [pmc.ncbi.nlm.nih.gov]
2. Facile synthesis of novel quinolin-8-amine derivatives [chembioagro.springeropen.com]

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